molecular formula C9H13BO2 B1364312 3-phenylpropylboronic Acid CAS No. 36329-85-8

3-phenylpropylboronic Acid

Cat. No.: B1364312
CAS No.: 36329-85-8
M. Wt: 164.01 g/mol
InChI Key: DFHNKJXEZXIYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpropylboronic acid is an organic compound with the molecular formula C₉H₁₃BO₂. It is a member of the boronic acid family, which are known for their utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by a phenyl group attached to a propyl chain, which is further bonded to a boronic acid group. It is a white to off-white powder that is soluble in organic solvents and has a variety of applications in scientific research and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 3-phenylpropylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)₃). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the propyl chain.

    4-Formylphenylboronic acid: Contains a formyl group instead of a propyl chain.

    Cyclobutylboronic acid: Contains a cyclobutyl group instead of a phenyl group.

Uniqueness

3-Phenylpropylboronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability and versatility of the phenylpropyl group. This makes it particularly useful in applications requiring stable and reactive boronic acid derivatives .

Properties

IUPAC Name

3-phenylpropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHNKJXEZXIYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391345
Record name 3-phenylpropylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36329-85-8
Record name 3-phenylpropylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenylpropylboronic Acid
Reactant of Route 2
3-phenylpropylboronic Acid
Reactant of Route 3
3-phenylpropylboronic Acid
Reactant of Route 4
3-phenylpropylboronic Acid
Reactant of Route 5
3-phenylpropylboronic Acid
Reactant of Route 6
3-phenylpropylboronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.